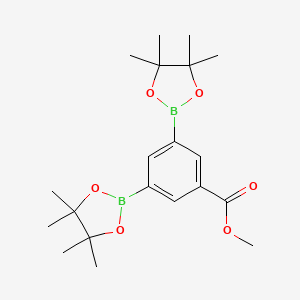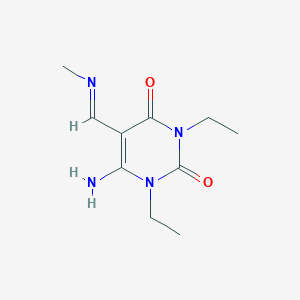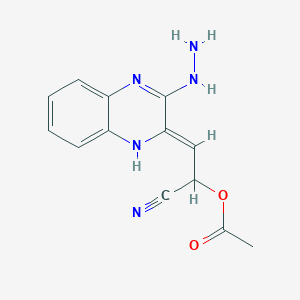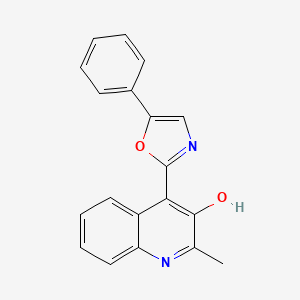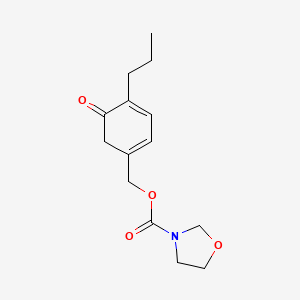
6-heptadecyl-2-sulfanylidene-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-heptadecyl-2-sulfanylidene-1H-pyrimidin-4-one is a chemical compound with the molecular formula C21H38N2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes a heptadecyl chain and a sulfanylidene group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-heptadecyl-2-sulfanylidene-1H-pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a green and simple ‘one-pot’ electrochemical off–on approach can be used to synthesize pyrimidin-2(1H)-ones without any catalyst, oxidant, or toxic reagent . This method involves the stepwise ‘one-pot’ reaction, resulting in moderate to good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
6-heptadecyl-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
6-heptadecyl-2-sulfanylidene-1H-pyrimidin-4-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-heptadecyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-sulfanylidene-5,6,7,8-tetrahydro-1H- 1benzothiolo[2,3-d]pyrimidin-4-one : Another related compound with a benzothiolo group .
6-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one: A similar compound with a hydroxyethyl group instead of a heptadecyl chain.
Uniqueness
This compound is unique due to its long heptadecyl chain, which imparts specific physical and chemical properties. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activities and applications.
Propriétés
Numéro CAS |
56510-28-2 |
|---|---|
Formule moléculaire |
C21H38N2OS |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
6-heptadecyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-20(24)23-21(25)22-19/h18H,2-17H2,1H3,(H2,22,23,24,25) |
Clé InChI |
LNRYAIAKXZGMBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=CC(=O)NC(=S)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


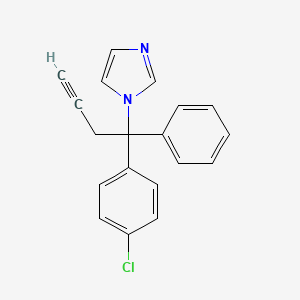


![5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920119.png)
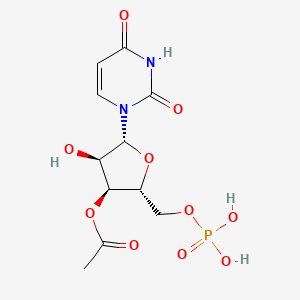
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide](/img/structure/B12920132.png)
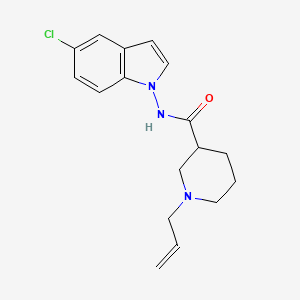
![5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920149.png)

